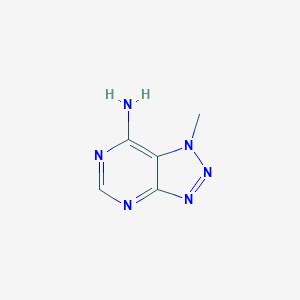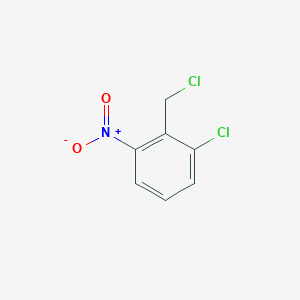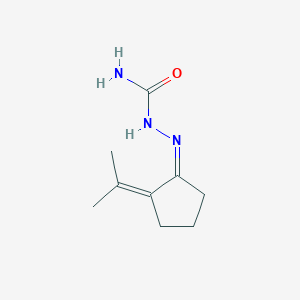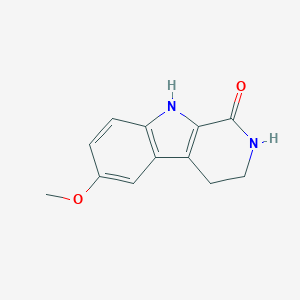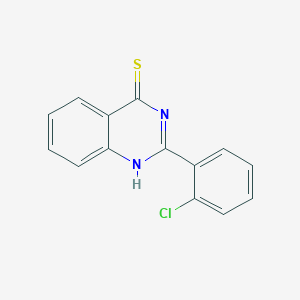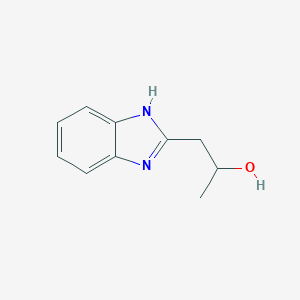
1-(1H-benzimidazol-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-2-yl)propan-2-ol, also known as BIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIP is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
生化学的および生理学的効果
1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to modulate the immune response, by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(1H-benzimidazol-2-yl)propan-2-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have high yields and good purity. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has a wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to the use of 1-(1H-benzimidazol-2-yl)propan-2-ol in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(1H-benzimidazol-2-yl)propan-2-ol. One area of research could focus on the development of more efficient synthesis methods for 1-(1H-benzimidazol-2-yl)propan-2-ol, which could improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-2-ol, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, more studies could be conducted to investigate the potential applications of 1-(1H-benzimidazol-2-yl)propan-2-ol in other areas of research, such as neuroscience and immunology.
合成法
The synthesis of 1-(1H-benzimidazol-2-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with 2-chloro-1-propanol in the presence of a base. This method has been shown to produce high yields of 1-(1H-benzimidazol-2-yl)propan-2-ol with good purity. Other methods of synthesis include the reaction of 2-aminobenzimidazole with 2-bromo-1-propanol or the reaction of 2-chloro-1-propanol with 1H-benzimidazole in the presence of a base.
科学的研究の応用
1-(1H-benzimidazol-2-yl)propan-2-ol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential anticancer agent. It has also been shown to have antifungal activity against a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, 1-(1H-benzimidazol-2-yl)propan-2-ol has been shown to have antiviral activity against a variety of viruses, including HIV-1 and HCV.
特性
CAS番号 |
19275-89-9 |
|---|---|
製品名 |
1-(1H-benzimidazol-2-yl)propan-2-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChIキー |
SZRHHTDXMBPFEU-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
正規SMILES |
CC(CC1=NC2=CC=CC=C2N1)O |
同義語 |
1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



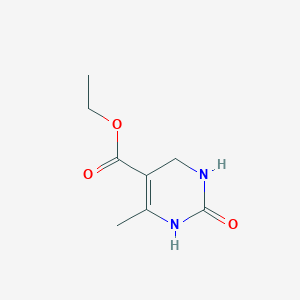
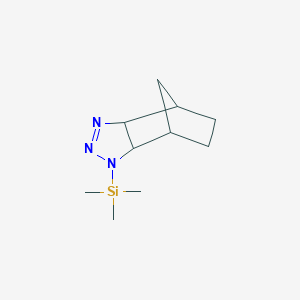
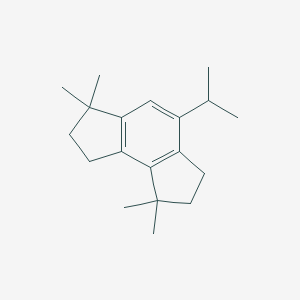

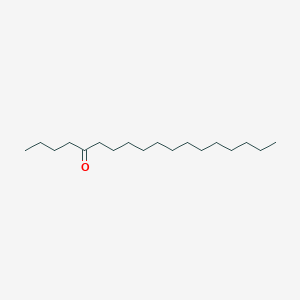
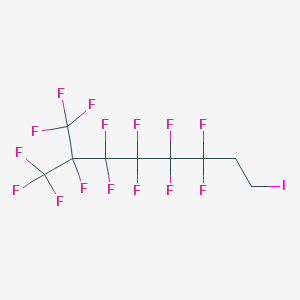
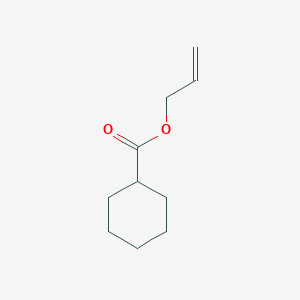
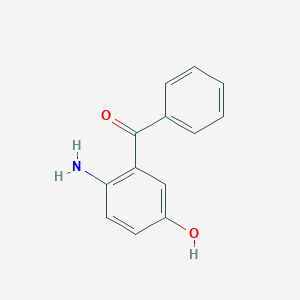
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
